An In-depth Technical Guide to 2',4'-Dihydroxypropiophenone: Synthesis, Properties, and Biological Activities
An In-depth Technical Guide to 2',4'-Dihydroxypropiophenone: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',4'-Dihydroxypropiophenone, a member of the hydroxyketone family, is a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for its preparation via the Nencki reaction are presented, alongside a discussion of alternative synthetic routes such as the Friedel-Crafts acylation and Fries rearrangement. The guide summarizes the compound's key physical and spectral properties in structured tables and includes a detailed analysis of its potential anti-inflammatory mechanism of action through the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, illustrated with a corresponding pathway diagram.
Introduction
2',4'-Dihydroxypropiophenone, also known as 4-propionylresorcinol, is an aromatic ketone characterized by a propiophenone scaffold substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring. The presence of the phenolic hydroxyl groups and the ketone functionality makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structural similarity to other naturally occurring and synthetic phenolic compounds suggests a potential for various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Synthesis of 2',4'-Dihydroxypropiophenone
The synthesis of 2',4'-Dihydroxypropiophenone can be achieved through several methods, with the Nencki reaction being a prominent and well-documented approach. Other notable methods include the Friedel-Crafts acylation and the Fries rearrangement.
Nencki Reaction
The Nencki reaction provides a direct method for the acylation of phenols. In the context of 2',4'-Dihydroxypropiophenone synthesis, resorcinol is acylated with propionic acid in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.
Experimental Protocol: Nencki Reaction for 2',4'-Dihydroxypropiophenone [1]
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Reagents and Materials:
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Resorcinol (1 mole equivalent)
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Propionic acid (1.5 mole equivalents)
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Anhydrous Zinc Chloride (1.1 mole equivalents)
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Concentrated Hydrochloric Acid
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Water
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Ice
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Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and reflux condenser.
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Heating mantle
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Beaker
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Buchner funnel and filter paper
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Procedure:
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In a clean, dry reaction vessel, melt 1.1 mole equivalents of anhydrous zinc chloride.
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Carefully add 1.5 mole equivalents of propionic acid to the molten zinc chloride and heat the mixture to 140°C.
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In a separate beaker, gently melt 1 mole equivalent of resorcinol.
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Slowly add the molten resorcinol to the zinc chloride/propionic acid mixture while stirring.
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Increase the reaction temperature to 150-160°C and maintain for approximately 20-30 minutes.
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Prepare a dilute hydrochloric acid solution by mixing equal volumes of concentrated hydrochloric acid and water.
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After the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing crushed ice and the prepared dilute hydrochloric acid to decompose the reaction complex.
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A solid product will precipitate. Allow the mixture to cool to room temperature.
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Collect the crude product by vacuum filtration using a Buchner funnel.
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Wash the collected solid with cold, dilute hydrochloric acid, followed by cold water to remove any remaining impurities.
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The crude 2',4'-Dihydroxypropiophenone can be further purified by recrystallization from hot water or ethanol to yield pale yellow to white crystals.
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Logical Workflow for Nencki Reaction
Caption: Workflow for the synthesis of 2',4'-Dihydroxypropiophenone via the Nencki reaction.
Other Synthetic Methods
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Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. For the synthesis of 2',4'-Dihydroxypropiophenone, resorcinol can be acylated with propionyl chloride or propionic anhydride. The reaction is typically carried out in an inert solvent at low temperatures. However, the high reactivity of resorcinol can sometimes lead to side reactions and the formation of mixtures of products.
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Fries Rearrangement: The Fries rearrangement is an alternative route that starts with a phenolic ester. In this case, resorcinol would first be esterified with propionic acid or its derivative to form resorcinol dipropionate. This ester is then treated with a Lewis acid catalyst (e.g., AlCl₃) at elevated temperatures, causing the acyl group to migrate from the oxygen to the carbon of the aromatic ring, yielding 2',4'-Dihydroxypropiophenone. The regioselectivity of the rearrangement (ortho vs. para) can often be controlled by adjusting the reaction temperature.
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Hoesch Reaction: The Hoesch reaction (also known as the Houben-Hoesch reaction) is a method for synthesizing aryl ketones from electron-rich arenes and nitriles in the presence of an acid catalyst.[2][3][4][5][6] For 2',4'-Dihydroxypropiophenone, resorcinol could be reacted with propionitrile in the presence of a Lewis acid (like zinc chloride) and hydrogen chloride. The reaction proceeds through a ketimine intermediate which is subsequently hydrolyzed to the desired ketone.
Physicochemical Properties
A summary of the key physical and chemical properties of 2',4'-Dihydroxypropiophenone is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 5792-36-9 | |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Appearance | Pale yellow to white crystalline solid | |
| Melting Point | 98-101 °C | [7] |
| Boiling Point | 178 °C at 7 mmHg | [7] |
| Solubility | Soluble in polar organic solvents like ethanol, acetone, and DMSO. Limited solubility in water and non-polar solvents. | [8][9] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and phenolic hydroxyl groups. The chemical shifts and coupling constants are influenced by the solvent. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl groups), and the carbons of the ethyl group. |
| FTIR (cm⁻¹) | Broad O-H stretching band (phenolic), C=O stretching (ketone), C=C stretching (aromatic ring), and C-O stretching (phenol). |
| UV-Vis | Absorption maxima in the UV region characteristic of phenolic ketones. |
Biological Activities and Signaling Pathways
While specific studies on the biological activities of 2',4'-Dihydroxypropiophenone are limited, its structural analogs, such as 2',4'-dihydroxybenzophenone, have been shown to possess significant anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory signaling pathways.
Anti-inflammatory Activity: Inhibition of the TLR4/MD2/NF-κB Pathway
A plausible mechanism for the anti-inflammatory action of 2',4'-Dihydroxypropiophenone, based on studies of its analogs, is the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway.[10] This pathway is a critical component of the innate immune response and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Signaling Pathway Diagram: Inhibition of TLR4/MD2/NF-κB Pathway
Caption: Proposed mechanism of anti-inflammatory action of 2',4'-Dihydroxypropiophenone via inhibition of the TLR4/MD2/NF-κB signaling pathway.
Mechanism of Action:
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LPS Recognition: In response to a bacterial infection, LPS binds to the TLR4/MD2 receptor complex on the surface of immune cells such as macrophages.
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Signal Transduction Cascade: This binding initiates a downstream signaling cascade, starting with the recruitment of the adaptor protein MyD88. MyD88 then activates IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which in turn activates the IKK (IκB kinase) complex.
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NF-κB Activation: The activated IKK complex phosphorylates IκB (Inhibitor of κB), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the transcription factor NF-κB (Nuclear Factor-kappa B).
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Gene Transcription: The now active NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
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Inhibition by 2',4'-Dihydroxypropiophenone: It is hypothesized that 2',4'-Dihydroxypropiophenone can interfere with this pathway, potentially by binding to the MD2 co-receptor and preventing the initial binding of LPS to the TLR4/MD2 complex.[10] This inhibition would block the entire downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.
Potential as a COX/LOX Inhibitor
Many phenolic compounds, including flavonoids and other plant-derived molecules, are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12][13][14] These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The dihydroxy-substituted aromatic ring in 2',4'-Dihydroxypropiophenone suggests that it may also possess the ability to inhibit these enzymes, contributing to its potential anti-inflammatory effects. Further enzymatic assays would be required to confirm and quantify this activity.
Conclusion
2',4'-Dihydroxypropiophenone is a synthetically accessible and versatile compound with significant potential for applications in medicinal chemistry and drug development. Its synthesis can be readily achieved through established methods like the Nencki reaction. The presence of reactive functional groups allows for its use as a precursor in the synthesis of more complex molecules. Based on the biological activities of its structural analogs, 2',4'-Dihydroxypropiophenone is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of the TLR4/MD2/NF-κB signaling pathway and other inflammatory enzymes. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and exploration of the biological potential of this valuable compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. Houben-Hoesch Reaction [drugfuture.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Houben-Hoesch Reaction - Chempedia - LookChem [lookchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. ziath.com [ziath.com]
- 9. By compound [wahoo.cns.umass.edu]
- 10. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. rootspress.org [rootspress.org]
- 14. researchgate.net [researchgate.net]
